molecular formula C4H2F7NS B13568181 2,2,3,3,4,4,4-Heptafluorobutanethioamide CAS No. 375-20-2

2,2,3,3,4,4,4-Heptafluorobutanethioamide

Cat. No.: B13568181
CAS No.: 375-20-2
M. Wt: 229.12 g/mol
InChI Key: XCHUDVPHMNHSBK-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutanethioamide is a fluorinated organic compound with the molecular formula C4H2F7NS It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutanethioamide typically involves the reaction of heptafluorobutyryl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being released for commercial use .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutanethioamide exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to changes in protein conformation and activity, affecting biological pathways .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutanethioamide is unique due to its thioamide group, which imparts distinct reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications where thioamide functionality is required .

Properties

CAS No.

375-20-2

Molecular Formula

C4H2F7NS

Molecular Weight

229.12 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanethioamide

InChI

InChI=1S/C4H2F7NS/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H2,12,13)

InChI Key

XCHUDVPHMNHSBK-UHFFFAOYSA-N

Canonical SMILES

C(=S)(C(C(C(F)(F)F)(F)F)(F)F)N

Origin of Product

United States

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